N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
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Overview
Description
N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound that features a pyridylmethyl group, a tetraazolo-pyridazinyl group, and a piperidinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials might include pyridine derivatives, azoles, and piperidine carboxylic acids. Common synthetic routes could involve:
Nucleophilic substitution: reactions to introduce the pyridylmethyl group.
Cyclization: reactions to form the tetraazolo-pyridazinyl ring.
Amidation: reactions to attach the piperidinecarboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridylmethyl group.
Reduction: Reduction reactions could target the azole or pyridazinyl rings.
Substitution: The compound might participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridyl ketones, while reduction could produce tetrahydropyridazinyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-pyridylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine-6-carboxamide
- N-(4-pyridylmethyl)-1,2,3,4-tetrahydro-1,5-benzothiazepine-6-carboxamide
Uniqueness
N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to the presence of the tetraazolo-pyridazinyl ring, which is less common compared to benzodiazepine or benzothiazepine derivatives. This unique structure may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N8O |
---|---|
Molecular Weight |
338.37 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C16H18N8O/c25-16(18-10-12-5-7-17-8-6-12)13-2-1-9-23(11-13)15-4-3-14-19-21-22-24(14)20-15/h3-8,13H,1-2,9-11H2,(H,18,25) |
InChI Key |
PVZOUSKVQCDKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
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